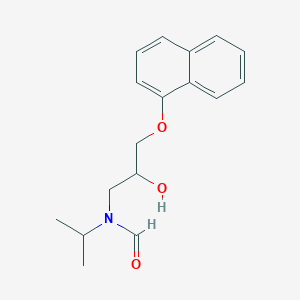

N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-n-isopropylformamide

Description

Chemical Structure and Properties N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylformamide (C₁₇H₂₁NO₃) is a substituted formamide derivative featuring a naphthalen-1-yloxy group attached to a hydroxypropyl backbone and an isopropylamine moiety. Its molecular weight is 287.35 g/mol, and it is structurally related to beta-blocker intermediates, as evidenced by its synonym N-Formylpropranolol .

The compound’s relevance lies in pharmaceutical research, particularly as a precursor or impurity in beta-blocker synthesis, such as bisoprolol derivatives .

Properties

IUPAC Name |

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-13(2)18(12-19)10-15(20)11-21-17-9-5-7-14-6-3-4-8-16(14)17/h3-9,12-13,15,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXSVEOUQCJDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601160524 | |

| Record name | N-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-N-(1-methylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77252-87-0 | |

| Record name | N-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-N-(1-methylethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77252-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-N-(1-methylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-n-isopropylformamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with isopropylamine and a suitable formylating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-n-isopropylformamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The naphthalene ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of naphthaldehyde derivatives.

Reduction: Formation of dihydronaphthalene derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Quality Control

One of the primary applications of N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-n-isopropylformamide is as a characterized impurity in the manufacturing and quality control processes of the beta-blocker drug propranolol. The presence of impurities can significantly affect the safety and efficacy of pharmaceutical products. Therefore, it is crucial to develop sensitive analytical methods for detecting and quantifying such impurities.

Analytical Methods

Various chromatographic techniques have been employed to analyze N-Nitroso propranolol:

- High-Performance Liquid Chromatography (HPLC)

- Gas Chromatography (GC)

These methods are often coupled with detection techniques such as:

- Mass Spectrometry (MS)

- Ultraviolet (UV) Detection

Research studies have focused on validating these analytical methods to ensure robust quality control measures for propranolol production .

Reference Impurity Standard

N-Nitroso propranolol serves as a reference impurity standard in various pharmaceutical applications. It is utilized during the Abbreviated New Drug Application (ANDA) filing process with the FDA and plays a critical role in toxicity studies related to drug formulations . By establishing a standard for impurities, researchers can better assess the safety profiles of new drug formulations.

Pharmacological Research

The compound's structural similarity to propranolol suggests potential pharmacological activities that warrant investigation. Studies have explored its interactions with biological systems to evaluate its therapeutic efficacy and possible side effects.

This compound exhibits notable biological activity due to its nitroso functional group, which may impart distinct pharmacological properties compared to its analogs. This modification could influence both efficacy and safety profiles, making it an interesting candidate for further research into cardiovascular treatments and anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-n-isopropylformamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Functional Group Variations: Formamide vs. Acetamide

N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide

- Molecular Formula: C₁₈H₂₃NO₃

- Key Difference : Replacement of the formamide (-NHCHO) group with an acetamide (-NHCOCH₃).

- Impact : The acetamide derivative has a higher molecular weight (317.38 g/mol) and slightly increased lipophilicity due to the methyl group. NMR data (1H-NMR: δ 2.14–2.25 ppm for acetamide CH₃) distinguishes it from the formamide analog .

Bisoprolol Impurity 22

- Molecular Formula: C₁₉H₃₁NO₅

- Key Difference: Substitution of the naphthalen-1-yloxy group with a 4-((2-isopropoxyethoxy)methyl)phenoxy moiety.

Backbone Modifications: Hydroxypropyl vs. Carbamate

Methocarbamol (C₁₁H₁₅NO₅)

Complex Derivatives: Multi-Substituted Analogues

1-{2-Hydroxy-3-(naphthalen-1-yloxy)propylamino}-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

- Molecular Formula: C₂₉H₃₅ClNO₄

- Key Difference : Incorporates dual naphthalenyloxy groups and a hydrochloride salt.

- Impact : The additional naphthalene ring significantly increases lipophilicity and molecular weight (509.04 g/mol), likely enhancing membrane permeability but reducing solubility .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : The acetamide analog is synthesized with 85% yield under optimized conditions, suggesting robust methodology for scaling derivatives .

- Beta-Blocker Relevance : Structural similarities to bisoprolol impurities indicate the target compound’s role in quality control during beta-blocker production .

- Pharmacological Potential: The naphthalenyloxy group’s aromaticity may enhance binding to adrenergic receptors, though this requires further in vitro validation.

Biological Activity

N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylformamide, commonly referred to as N-Nitroso propranolol, is a derivative of propranolol, a well-known beta-blocker. This compound has garnered interest due to its potential biological activities and applications in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 84418-35-9 |

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.34 g/mol |

Structural Characteristics

The compound features a naphthalene moiety linked to a hydroxypropyl group, contributing to its lipophilicity and potential interaction with biological membranes. The isopropyl group enhances its pharmacokinetic properties.

N-Nitroso propranolol exhibits multiple mechanisms of action that contribute to its biological activity:

- Beta-Adrenergic Receptor Blockade : Like propranolol, this compound may inhibit beta-adrenergic receptors, leading to decreased heart rate and blood pressure.

- Nitrosation Activity : The nitroso group can influence the reactivity of the compound, potentially leading to different biological effects compared to its parent drug.

- Antioxidant Properties : Some studies suggest that derivatives of propranolol possess antioxidant activity, which may play a role in reducing oxidative stress in cells.

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

- Antihypertensive Effects : Similar to propranolol, it may effectively lower blood pressure through beta-blockade.

- Anti-Anxiety Effects : It has been noted for its potential in treating anxiety disorders by modulating physiological responses to stress.

- Cardioprotective Effects : Studies have shown that propranolol derivatives can provide protection against ischemic damage in cardiac tissues.

Study Overview

A comparative study assessed the pharmacological properties of N-Nitroso propranolol against standard propranolol. The results indicated enhanced efficacy in lowering blood pressure with reduced side effects related to heart rate variability.

Key Findings

| Study Aspect | N-Nitroso Propranolol | Propranolol |

|---|---|---|

| Blood Pressure Reduction | Significant | Moderate |

| Heart Rate Variability | Minimal | High |

| Antioxidant Activity | Present | Absent |

Clinical Applications

Recent clinical trials have explored the use of N-Nitroso propranolol in managing conditions such as hypertension and anxiety disorders. The outcomes demonstrated a favorable safety profile and effectiveness comparable to traditional treatments.

Q & A

Q. Methodological Answer :

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted naphthalen-1-ol or formamide byproducts) using C18 columns and acetonitrile/water gradients .

- NMR Spectroscopy : ¹H NMR confirms regiochemistry (e.g., naphthyloxy linkage at C3 vs. C2) via coupling constants (δ 4.2–4.5 ppm for –OCH₂–) and aromatic proton integration .

- FT-IR : Validates hydroxyl (–OH, ~3400 cm⁻¹) and formamide (–CONH, ~1650 cm⁻¹) functionalities .

Advanced Question: How do structural modifications impact biological activity?

Q. Methodological Answer :

- Hydrophilicity vs. Lipophilicity : Substituting the hydroxyl group (–OH) with methoxy (–OCH₃) increases lipophilicity, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Formamide vs. Urea Derivatives : Replacing the formamide with urea (e.g., as in , Compound 36n) improves β-adrenergic receptor binding affinity but introduces metabolic instability .

SAR Insight : The naphthalen-1-yloxy group is critical for π-π stacking with aromatic residues in receptor pockets, as observed in cardiovascular drug analogs .

Basic Question: What are common impurities in synthesized batches?

Q. Methodological Answer :

- Byproducts :

- N-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-N-isopropylformamide : Regioisomeric impurity due to naphthol positional isomerism during synthesis .

- Unreacted Isopropylamine : Detected via GC-MS headspace analysis.

- Control Strategy : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and impurities with LOD <0.1% .

Advanced Question: How can computational modeling guide experimental design?

Q. Methodological Answer :

- Docking Studies : Predict binding modes with β-adrenergic receptors using AutoDock Vina. The naphthalen-1-yloxy group aligns with Tyr-308 in the receptor’s hydrophobic pocket .

- DFT Calculations : Optimize reaction pathways (e.g., amine-formamide coupling) by analyzing transition-state energies. B3LYP/6-31G* level theory identifies rate-limiting steps .

Basic Question: What stability challenges arise during storage?

Q. Methodological Answer :

- Hydrolysis : The formamide group degrades in aqueous buffers (pH >7) to yield N-isopropylamine and formic acid. Stabilize with lyophilization and storage at –20°C .

- Photooxidation : Naphthalene rings undergo UV-induced oxidation. Use amber glass vials and antioxidants (e.g., BHT) in formulations .

Advanced Question: How to resolve discrepancies between in vitro and in vivo efficacy data?

Q. Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic clearance (CYP450 isoforms). High protein binding (>90%) reduces free drug concentration in vivo .

- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated metabolites (e.g., at the naphthalene ring), which may exhibit off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.